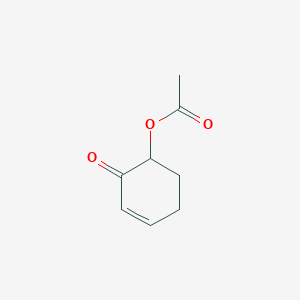

(2-oxocyclohex-3-en-1-yl) acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

(2-oxocyclohex-3-en-1-yl) acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3/c1-6(9)11-8-5-3-2-4-7(8)10/h2,4,8H,3,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUSJDZULOVJEKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CCC=CC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10464295 | |

| Record name | ACETIC ACID 2-OXO-CYCLOHEX-3-ENYL ESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10464295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55444-14-9 | |

| Record name | ACETIC ACID 2-OXO-CYCLOHEX-3-ENYL ESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10464295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Significance of Cyclohexenone Scaffolds in Organic Synthesis

Cyclohexenone derivatives are six-membered rings containing a ketone and a carbon-carbon double bond. This arrangement of functional groups imparts a unique reactivity profile that has been extensively exploited in synthetic organic chemistry. The electron-withdrawing nature of the carbonyl group activates the double bond for a variety of nucleophilic addition reactions, including Michael additions, which are fundamental carbon-carbon bond-forming reactions. Furthermore, the carbonyl group itself is susceptible to nucleophilic attack, and the allylic protons are readily removed to generate enolates, providing another avenue for functionalization.

The rigid, yet conformationally flexible, cyclohexane (B81311) ring also allows for a high degree of stereochemical control in reactions, making cyclohexenone scaffolds ideal starting materials for the synthesis of stereochemically rich molecules. This is particularly crucial in the synthesis of bioactive natural products and pharmaceuticals, where specific stereoisomers often exhibit desired biological activities. The prevalence of the cyclohexenone motif in a vast array of natural products, ranging from terpenoids to alkaloids, underscores its importance as a key structural unit.

2 Oxocyclohex 3 En 1 Yl Acetate: a Key Synthetic Intermediate

Cyclocondensation Reactions

Cyclocondensation reactions represent a robust and widely utilized strategy for the construction of the cyclohexenone ring system. These methods typically involve the formation of two new carbon-carbon bonds in a sequential or tandem manner, leading to the cyclic structure.

Michael Addition Pathways

A cornerstone of cyclohexenone synthesis is the Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. youtube.comyoutube.com This reaction is pivotal in assembling the carbon framework necessary for subsequent cyclization.

The reaction between ethyl acetoacetate (B1235776) and chalcones (1,3-diaryl-2-propen-1-ones) is a classic and effective method for synthesizing highly substituted cyclohexenone derivatives. tamu.eduresearchgate.net This process, often catalyzed by a base, begins with the deprotonation of ethyl acetoacetate to form a stabilized enolate. This enolate then acts as the Michael donor, attacking the β-carbon of the chalcone (B49325), the Michael acceptor. tamu.eduresearchgate.net

The initial Michael adduct, upon formation, can then undergo an intramolecular aldol (B89426) condensation, also known as a Robinson annulation, to furnish the final cyclohexenone ring. jove.comuum.edu.myupm.edu.myuitm.edu.my The reaction sequence is highly versatile, allowing for the introduction of a wide array of substituents on the cyclohexenone ring by varying the starting chalcone and β-ketoester. researchgate.net The use of phase transfer catalysts, such as quaternary ammonium (B1175870) salts, has been shown to influence the reaction, in some cases favoring the formation of the cyclized product. scielo.br

Table 1: Reaction of Ethyl Acetoacetate with Chalcone Derivatives

| Entry | Chalcone Derivative | Product | Catalyst | Reference |

|---|---|---|---|---|

| 1 | trans-Chalcone | 6-Ethoxycarbonyl-3,5-diphenyl-2-cyclohexenone | Sodium hydroxide | tamu.edu |

| 2 | 3-Aryl-1-(2-thienyl)-2-propenones | 5-Aryl-6-carbethoxy-2-cyclohexenones substituted in position 4 with a 2-thienyl moiety | Sodium hydroxide | researchgate.net |

| 3 | 4-Chloro-4'-methoxychalcone | Robinson Product 1 | Sodium hydroxide | uitm.edu.my |

| 4 | 3-Nitrochalcone | Robinson Product 2 | Sodium hydroxide | uitm.edu.my |

The versatility of the Michael addition is further demonstrated by the use of other active methylene (B1212753) compounds as nucleophiles for the construction of the cyclohexenone core. Malononitrile (B47326), ethyl 2-cyanoacetate, and acetylacetone (B45752) are all effective Michael donors that can react with α,β-unsaturated ketones to initiate the formation of a six-membered ring.

Malononitrile: The Michael addition of malononitrile to chalcones, often catalyzed by a rosin-derived bifunctional squaramide, can produce chiral γ-cyano carbonyl compounds with high yields and enantioselectivities. mdpi.com

Ethyl 2-Cyanoacetate: This reagent undergoes Michael addition to α,β-unsaturated ketones, and the resulting adduct can be further manipulated to yield functionalized cyclohexenones. chempedia.infochemprob.org For instance, its addition to ethyl acrylate (B77674) can be catalyzed by CsLa-MCM-41. chempedia.info The synthesis of ethyl cyanoacetate (B8463686) itself can be achieved through various methods, including the reaction of sodium cyanide with sodium chloroacetate (B1199739) followed by esterification. orgsyn.org

Acetylacetone: The addition of acetylacetone to Michael acceptors is a well-established method for forming 1,5-dicarbonyl compounds, which are key intermediates for cyclohexenone synthesis via intramolecular condensation. researchgate.net Strong bases like sodium hydride (NaH) and potassium t-butoxide (t-BuOK) are often preferred for this reaction. researchgate.net

Intramolecular Aldol Reactions

Intramolecular aldol reactions are a powerful tool for the cyclization of dicarbonyl compounds to form cyclic enones, including the cyclohexenone core. libretexts.orglibretexts.orgpressbooks.pub When a molecule contains two carbonyl groups, typically a 1,5-diketone, treatment with a base can induce an intramolecular reaction where an enolate formed at one carbonyl attacks the other carbonyl group. libretexts.orglibretexts.orgpressbooks.pubjove.com

This process is highly regioselective, favoring the formation of thermodynamically stable five- and six-membered rings over more strained three- or four-membered rings. libretexts.orglibretexts.orgpressbooks.pub For example, the intramolecular aldol condensation of 2,6-heptanedione (B80457) exclusively yields the six-membered ring product, 3-methyl-2-cyclohexenone. libretexts.org The reversibility of the steps in the aldol mechanism allows for the preferential formation of the most stable product. libretexts.orglibretexts.orgpressbooks.pub

Organometallic Approaches

Organometallic chemistry offers unique and powerful strategies for the synthesis of complex organic molecules, including the cyclohexenone framework. These methods often provide high levels of stereocontrol and functional group tolerance.

Reactions Involving (Pentadienyl)iron(1+) Cations

A notable organometallic approach to cyclohexenones involves the reaction of (pentadienyl)iron(1+) cations with stabilized carbon nucleophiles. marquette.edumarquette.edu In this methodology, the tricarbonyl(pentadienyl)iron(1+) cation acts as an electrophile. Its reaction with a nucleophile, such as the enolate of a malonic ester, leads to the formation of a substituted cyclohexenone. marquette.edumarquette.edu

This method has been successfully applied to the synthesis of 4-methyl-5-substituted cyclohexenones by reacting tricarbonyl(3-methylpentadienyl)iron(1+) cation with various stabilized carbon nucleophiles. marquette.edumarquette.edu The reaction can proceed with good diastereoselectivity, particularly when using chiral nucleophiles. marquette.edumarquette.edu

Palladium-Catalyzed Synthesis

Palladium catalysis stands as a cornerstone in contemporary organic synthesis, offering powerful tools for the construction of complex molecular architectures. Its application in the synthesis and derivatization of the (2-oxocyclohex-3-en-1-yl) acetate core structure is multifaceted, encompassing enantioselective alkylations, oxidative processes, and coupling reactions.

Palladium-catalyzed enantioselective allylic alkylation (EAA) is a premier method for the asymmetric formation of carbon-carbon bonds. This strategy is particularly relevant for the derivatization of the (2-oxocyclohex-3-en-1-yl) acetate core, enabling the introduction of a wide range of substituents at the allylic position with high levels of stereocontrol. While direct EAA on (2-oxocyclohex-3-en-1-yl) acetate itself is not extensively documented in the provided context, the principles can be extrapolated from studies on analogous systems. For instance, the enantioselective synthesis of α-disubstituted N-heterocyclic carbonyl compounds has been successfully achieved using palladium-catalyzed allylic alkylation, demonstrating the method's capability to create challenging quaternary stereocenters. nih.gov

The general approach involves the reaction of a nucleophile with a π-allyl palladium intermediate, which is generated in situ from an allylic substrate such as an acetate. The enantioselectivity is controlled by a chiral ligand coordinated to the palladium center. A notable example involves the decarboxylative allylic alkylation of fully substituted N-acyl indole-derived enol carbonates, which yields acyclic all-carbon quaternary stereocenters with excellent enantioselectivity, often exceeding 98% ee through the use of specific phosphinoxazoline (PHOX) ligands. rsc.orgnih.gov This highlights the potential for creating α-quaternary centers, a transformation that could be applied to derivatives of the cyclohexenone core.

The success of these reactions is often dependent on the careful selection of the chiral ligand, the palladium precursor, and the reaction conditions. The use of ligands like (S)-tBuPHOX has been shown to be effective in inducing high enantioselectivity in the formation of quaternary centers. caltech.edu

Table 1: Representative Results for Palladium-Catalyzed Enantioselective Allylic Alkylation

| Entry | Substrate Type | Ligand | Yield (%) | ee (%) | Reference |

| 1 | β-keto ester | (S)-tBuPHOX | 94 | 86 | caltech.edu |

| 2 | N-acyl indole-derived enol carbonate | (S)-Ty-PHOX | up to 99 | up to 98 | nih.gov |

| 3 | N-heterocyclic carbonyl | Not Specified | --- | --- | nih.gov |

This table showcases the effectiveness of palladium-catalyzed EAA in generating chiral centers in various molecular scaffolds, a strategy applicable to the (2-oxocyclohex-3-en-1-yl) acetate system.

Palladium catalysts are also proficient in mediating oxidative reactions, including the dehydrogenation of cyclic systems to form aromatic compounds. This is particularly relevant to the synthesis of phenol (B47542) derivatives from cyclohexenone precursors. Research has demonstrated an effective palladium(II)-catalyzed method for the aerobic dehydrogenation of diverse cyclohexenes to the corresponding substituted aromatics. nih.gov This process can be complicated by competing disproportionation of the cyclohexene (B86901) into cyclohexane (B81311) and benzene. nih.gov However, the use of a sodium anthraquinone-2-sulfonate (AMS) co-catalyst has been shown to enhance product yields and suppress disproportionation. nih.gov

In a related process, the palladium(II)-catalyzed oxidation of cyclohexene in acetic acid preferentially yields 2-cyclohexenyl-1-acetate, a direct precursor to the core structure of interest. rsc.org The choice of palladium salt and reaction solvent significantly influences the reaction's outcome. For example, using palladium(II) acetate in acetic acid favors the formation of the allylic acetate. rsc.org

The mechanism for oxidative dehydrogenation is proposed to proceed through the activation of an allylic C-H bond by the Pd(II) catalyst, followed by β-hydrogen elimination from the resulting π-allyl palladium intermediate. nih.gov

The core structure of (2-oxocyclohex-3-en-1-yl) acetate is amenable to further functionalization through various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The ubiquitous 'Pd(OAc)₂'/2PPh₃ catalyst system, for example, is widely used in cross-coupling reactions. rsc.org

While direct examples with (2-oxocyclohex-3-en-1-yl) acetate are not provided, the principles of well-established cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings could be applied. For instance, a triflate derivative of the enone could undergo Suzuki coupling to introduce aryl or vinyl substituents. Similarly, a Heck reaction could be employed to append unsaturated groups.

A study on the palladium-catalyzed oxidative cyclization of O-aryl cyclic vinylogous esters to synthesize benzofuran-fused cyclohexenones demonstrates the power of intramolecular C-H functionalization. nih.gov This highlights the potential for creating complex fused ring systems from cyclohexenone-based starting materials.

The intramolecular Diels-Alder (IMDA) reaction is a powerful tool for the construction of polycyclic systems, including the cyclohexene core. A significant challenge in IMDA reactions is controlling the π-facial selectivity. Silacycle-templated IMDA cyclizations have emerged as an elegant solution to this problem. nsf.govnih.gov

In this strategy, a dioxasiline ring acts as a rigid directing group, guiding the approach of the dienophile to one face of the diene, leading to high diastereoselectivity. nsf.govnih.gov This methodology has been successfully employed to construct complex carbon skeletons with robust stereocontrol, often affording a single diastereomer. nsf.gov The reactive diene is typically formed in situ through deprotonation and subsequent hydride shifts. nsf.gov This method provides a strategic approach to synthesizing highly functionalized and stereochemically defined cyclohexene rings, which are precursors to compounds like (2-oxocyclohex-3-en-1-yl) acetate.

The utility of this approach has been demonstrated in the synthesis of complex natural products, underscoring its potential for constructing intricate molecular architectures. researchgate.netescholarship.org The resulting bicyclic adducts containing the silacycle can be further manipulated, for instance, through Tamao-Fleming oxidation to yield highly functionalized cyclohex-2-ene-1,4-cis-diols. uwo.ca

Electrochemical Synthesis

Electrochemical methods offer a green and efficient alternative to traditional chemical synthesis, often avoiding the need for harsh reagents and catalysts. The application of electrochemistry to the synthesis and derivatization of enol acetates has shown significant promise.

A novel and efficient electrochemical approach has been developed for the construction of C-C bonds starting from enol acetates. acs.orgnih.govacs.org This method involves the radical reaction of enol acetates with 1,3-diketones to produce 1,4-dicarbonyl compounds. acs.orgnih.govacs.org The reaction proceeds under catalyst-free and oxidant-free conditions, highlighting its environmental and practical advantages. acs.orgnih.gov

The proposed mechanism involves the anodic oxidation of the enol acetate to form a cationic radical intermediate. acs.org Concurrently, the 1,3-diketone is oxidized to a radical intermediate. These two radicals then couple to form a new C-C bond, and subsequent loss of an acetate group and protons yields the 1,4-dicarbonyl product. acs.org This methodology demonstrates a wide substrate scope and good functional group tolerance. acs.org

Furthermore, electrochemical radical reactions of enol acetates with free alcohols have been developed to access α-alkoxylated carbonyl compounds. nih.gov This transformation is also performed under mild electrochemical conditions and expands the synthetic utility of enol acetates.

Table 2: Electrochemical Reactions of Enol Acetates

| Reaction Type | Reactants | Product Type | Conditions | Reference |

| C-C Bond Formation | Enol Acetate, 1,3-Diketone | 1,4-Dicarbonyl | Catalyst-free, Oxidant-free | acs.orgnih.govacs.org |

| C-O Bond Formation | Enol Acetate, Alcohol | α-Alkoxylated Carbonyl | Electrochemical Process | nih.gov |

This table summarizes the electrochemical strategies for the functionalization of enol acetates, offering a modern approach to derivatizing the (2-oxocyclohex-3-en-1-yl) acetate core.

Photochemical Approaches

Photochemical methods offer unique pathways to the cyclohexenone core structure by utilizing light energy to promote reactions that are often inaccessible under thermal conditions. These approaches can generate highly reactive intermediates, enabling the formation of complex cyclic systems from simple precursors.

Catalytic Photochemical Radical Reactions Mediated by Visible Light

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, allowing for the generation of radical species under exceptionally mild conditions. beilstein-journals.org This strategy often involves a photocatalyst that, upon absorbing visible light, enters an excited state and facilitates single-electron transfer (SET) with an organic substrate to generate a reactive radical intermediate. beilstein-journals.org

In the context of cyclohexenone synthesis, these methods can be applied to initiate radical cyclization cascades. For instance, a photoredox-catalyzed radical decarboxylative cyclization has been developed for γ,γ-dimethylallyltryptophan (DMAT) derivatives, which, while leading to fused indole (B1671886) rings, demonstrates the principle of using light to generate a radical that subsequently cyclizes onto an unactivated alkene. beilstein-journals.org The general mechanism involves the photocatalyst absorbing light and then interacting with a substrate to form a radical, which can then undergo intramolecular cyclization to forge the ring system. This approach avoids the need for harsh reagents and high temperatures, making it a green and efficient synthetic route. beilstein-journals.org

Synergistic Photoredox Catalysis

The power of photoredox catalysis can be significantly enhanced by combining it with other catalytic modes, such as organocatalysis, in a synergistic fashion. juniperpublishers.com This dual catalytic approach allows for multiple, distinct transformations to occur in a single pot, rapidly building molecular complexity.

A notable example is the tandem carbene and organophotoredox-catalyzed synthesis of α,β-disubstituted cyclohexanones. masterorganicchemistry.com This process utilizes two consecutive photoredox cycles to construct two new carbon-carbon bonds in a formal [5+1] cycloaddition. masterorganicchemistry.com The mechanism begins with the light-driven, carbene-catalyzed coupling of a radical precursor and an acyl imidazole (B134444) derivative to form a linear ketone intermediate. masterorganicchemistry.com Subsequently, a second photoredox cycle facilitates the single-electron oxidation of the corresponding enol, enabling an intramolecular cyclization to furnish the final cyclohexanone (B45756) product. masterorganicchemistry.com This method is effective for a range of substituted benzyl (B1604629) radical precursors and tolerates both electron-donating and electron-withdrawing groups on the aryl substituent. masterorganicchemistry.com

Table 1: Scope of Synergistic Photoredox-Catalyzed Cyclohexanone Synthesis (Data sourced from Synthesis of Cyclohexanones by a Tandem Photocatalyzed Annulation. masterorganicchemistry.com)

| Entry | α-Aryl Substituent | β-Substituent | Product | Conversion (%) |

|---|---|---|---|---|

| 1 | Phenyl | Phenyl | 3b | 86 |

| 2 | 4-MeO-Ph | Phenyl | 3c | 81 |

| 3 | 4-F-Ph | Phenyl | 3d | 84 |

| 4 | 4-Cl-Ph | Phenyl | 3e | 83 |

| 5 | 4-CF3-Ph | Phenyl | 3f | 68 |

Other Synthetic Transformations

Beyond photochemical methods, several other strategies have been developed for the synthesis of the cyclohexenone core and its derivatives, often employing tandem reactions that create multiple bonds in a single, efficient operation.

Amine-Mediated Tandem-Michael-Michael-Cyclization Strategies

Amine-catalyzed tandem reactions are a cornerstone of organocatalysis for ring formation. The classic Robinson annulation is a powerful example, constructing a cyclohexenone ring through a sequence of a Michael addition followed by an intramolecular aldol condensation. libretexts.orgorganic-chemistry.org In this reaction, a ketone enolate (the Michael donor) adds to an α,β-unsaturated ketone (the Michael acceptor, e.g., methyl vinyl ketone) to form a 1,5-dicarbonyl intermediate. masterorganicchemistry.com This intermediate then undergoes an amine-catalyzed intramolecular aldol condensation to yield the cyclohexenone product. libretexts.org The use of chiral amines, such as L-proline, can render this process asymmetric, providing access to enantioenriched products like the Wieland-Miescher ketone, a key building block in steroid synthesis. libretexts.org

A related strategy is the asymmetric tandem Michael addition-Wittig reaction. This one-pot process combines a chiral secondary amine, a lithium salt, and an amine base (DABCO) to react an α,β-unsaturated aldehyde with (3-carboxy-2-oxopropylidene)triphenylphosphorane. nih.gov The reaction proceeds through iminium activation of the aldehyde by the chiral amine, followed by a Michael addition and a subsequent intramolecular Wittig reaction to afford highly functionalized and enantioenriched 6-carboxycyclohex-2-en-1-ones. nih.gov This method demonstrates excellent diastereoselectivity and enantioselectivity for a wide array of aldehydes. nih.gov

Semi-Synthesis of Complex Derivatives

The cyclohexenone scaffold is a versatile starting point for the semi-synthesis of more complex and biologically relevant molecules. Optically active γ-substituted cyclohexenones, such as 4-hydroxy-2-cyclohexenone derivatives, are particularly valuable chiral building blocks.

A robust method for preparing these key intermediates is the asymmetric transfer hydrogenation (ATH) of a precursor enone. For example, enone 4 , prepared on a multigram scale from 1,4-cyclohexanedione (B43130) monoethylene acetal, can be selectively reduced. Using a bifunctional ruthenium catalyst, such as (R,R)-Noyori-I, in the presence of a hydrogen source, enone 4 is converted to the chiral allylic alcohol (R)-6 with high yield and enantioselectivity.

This chiral building block can then be elaborated into complex molecular architectures. For instance, intermediate (R)-6 serves as a precursor for the stereoselective synthesis of a cytosine analogue built on a bicyclo[4.1.0]heptane scaffold. This demonstrates how a simple, accessible cyclohexenone derivative can be transformed through a series of controlled synthetic steps into a complex nucleoside analogue with potential biological activity.

Table 2: Asymmetric Transfer Hydrogenation for Chiral Cyclohexenone Precursor Synthesis (Data sourced from Enantiocontrolled Preparation of ϒ-Substituted Cyclohexenones.)

| Substrate | Catalyst | Product | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| Enone 4 | (R,R)-Noyori-I | (R)-Allylic alcohol 6 | 71 | 92 |

| Enone 4 | (S,S)-Noyori-I | (S)-Allylic alcohol 6 | 78 | 88 |

Reactivity and Mechanistic Investigations of 2 Oxocyclohex 3 En 1 Yl Acetate and Its Analogues

Conjugate Addition Reactions

Conjugate addition, or 1,4-addition, is a key reaction of α,β-unsaturated carbonyl compounds like (2-oxocyclohex-3-en-1-yl) acetate (B1210297). The electrophilic character of the carbonyl group is transmitted to the β-carbon of the double bond, making it susceptible to nucleophilic attack. libretexts.org This process typically involves the initial attack of a nucleophile at the β-carbon, followed by protonation and tautomerization to regenerate the carbonyl group. libretexts.org

1,4-Addition of Carbanions

Carbanions, particularly stabilized enolates derived from active methylene (B1212753) compounds, are effective nucleophiles for the 1,4-addition to enones. nih.govmasterorganicchemistry.com The reaction of enolates with α,β-unsaturated carbonyls, known as the Michael reaction, results in the formation of a 1,5-dicarbonyl compound. masterorganicchemistry.com In the context of (2-oxocyclohex-3-en-1-yl) acetate, the addition of a carbanion would lead to a substituted cyclohexanone (B45756) derivative.

The regioselectivity of the addition (1,2- vs. 1,4-addition) is influenced by the nature of the nucleophile. libretexts.org While strong, "hard" nucleophiles like Grignard reagents may favor 1,2-addition to the carbonyl carbon, softer, less basic nucleophiles such as enolates preferentially undergo 1,4-addition. libretexts.org This preference is attributed to the thermodynamic stability of the resulting product, which retains the carbonyl group. libretexts.org Research has shown that the reaction of enolates from active methylene compounds with similar cyclic enone systems can selectively produce C-alkylated 1,4-addition products. nih.gov

| Nucleophile Type | Typical Addition Mode | Controlling Factors |

| Stabilized Carbanions (e.g., enolates) | 1,4-Addition (Conjugate Addition) | Thermodynamic control, formation of a stable carbonyl group. libretexts.org |

| Grignard Reagents | Can be 1,2-Addition | Kinetic control, irreversible nature of the addition with strong nucleophiles. libretexts.org |

| Gilman Reagents (Organocuprates) | 1,4-Addition | Softer nature of the nucleophile compared to Grignard reagents. libretexts.org |

Alkylation Reactions

The alkylation of enolates derived from ketones is a fundamental carbon-carbon bond-forming reaction. libretexts.org For an unsymmetrical ketone like (2-oxocyclohex-3-en-1-yl) acetate, the formation of an enolate can occur on either side of the carbonyl group, leading to potential regioselectivity issues.

C-Alkylation vs. O-Alkylation Selectivity

Enolates are ambident nucleophiles, meaning they can react at two different sites: the α-carbon (C-alkylation) or the oxygen atom (O-alkylation). ic.ac.uk The outcome of an alkylation reaction depends on several factors, including the counter-ion, solvent, and the nature of the alkylating agent. ic.ac.uk

Factors Favoring C-Alkylation vs. O-Alkylation:

| Factor | Favors C-Alkylation | Favors O-Alkylation |

| Electrophile | Soft electrophiles (e.g., alkyl iodides). ic.ac.ukreddit.com | Hard electrophiles (e.g., triflates, chlorides). reddit.com |

| Counter-ion | Small counter-ions (e.g., Li⁺). ic.ac.uk | Large counter-ions (e.g., K⁺). ic.ac.uk |

| Solvent | Protic solvents (solvated oxygen anion). ic.ac.uk | Polar, aprotic solvents (solvated metal cation). ic.ac.uk |

Generally, C-alkylation is desired for the formation of new carbon-carbon bonds. To achieve this, conditions such as using a lithium enolate in a protic solvent with an alkyl iodide as the electrophile are often employed. ic.ac.uk Conversely, O-alkylation is favored by hard electrophiles, larger counter-ions, and polar aprotic solvents. ic.ac.uk

Cyclization Reactions

The structure of (2-oxocyclohex-3-en-1-yl) acetate, containing both an enone system and a leaving group (acetate), makes it a suitable precursor for various cyclization reactions. These intramolecular processes can lead to the formation of bicyclic or other complex cyclic systems. The specific reaction pathways and resulting products would depend on the reaction conditions and the introduction of other functional groups that can participate in the cyclization.

Dehydrogenative Aromatization

Substituted cyclohexenone systems can undergo dehydrogenation to form aromatic compounds. In the case of (2-oxocyclohex-3-en-1-yl) acetate, a dehydrogenative aromatization process would lead to the formation of a substituted catechyl acetate. This transformation typically requires an oxidizing agent or catalytic conditions to facilitate the removal of hydrogen atoms and the subsequent aromatization of the ring.

Radical Reaction Mechanisms

While ionic pathways are common for enones, radical reaction mechanisms also play a significant role in their chemistry. The enone double bond can participate in radical addition reactions. For instance, the addition of a radical to the β-position would generate an enoxy radical intermediate. The subsequent fate of this radical intermediate would dictate the final product structure. Photochemical conditions can also be employed to initiate radical reactions involving such systems.

Stereochemical Control and Diastereoselectivity in Reactions

Achieving high levels of stereochemical control is paramount in the synthesis of biologically active molecules and natural products. For derivatives of cyclohexenone, including analogues of (2-oxocyclohex-3-en-1-yl) acetate, the ability to dictate the formation of specific stereoisomers is crucial. Research has demonstrated that both substrate and catalyst-based control strategies are effective in governing the diastereoselectivity of reactions involving these scaffolds.

The inherent conformational preferences of the six-membered ring can influence the facial selectivity of approaching reagents. Furthermore, the introduction of chiral catalysts, particularly in organocatalysis, has enabled remarkable control over the stereochemical outcome of additions to the cyclohexenone core. These catalysts can form transient chiral intermediates, such as enamines or iminium ions, which then react with electrophiles in a highly controlled spatial arrangement, leading to excellent diastereoselectivity.

For instance, in conjugate addition reactions, the catalyst can effectively shield one face of the molecule, directing the incoming nucleophile to the opposite face. This results in the formation of one diastereomer in significant excess. The choice of catalyst, solvent, and reaction conditions can be fine-tuned to optimize this selectivity.

Mannich-Type Reactions

The Mannich reaction, which involves the aminoalkylation of a carbon acid, is a powerful tool for the synthesis of β-amino carbonyl compounds, which are valuable precursors for various nitrogen-containing molecules. In the context of cyclohexenone analogues, the ketone moiety can serve as the enolizable component, reacting with preformed or in situ-generated imines.

Organocatalysis has emerged as a particularly effective strategy for conducting asymmetric Mannich-type reactions with cyclic ketones. Chiral primary or secondary amines, often derived from cinchona alkaloids or proline, are used to activate the ketone substrate by forming a nucleophilic enamine intermediate. This chiral enamine then adds to an imine electrophile, with the catalyst directing the stereochemical course of the reaction to afford highly enantio- and diastereomerically enriched products.

The scope of the Mannich reaction involving cyclic β-ketoesters has been expanded to include N-Boc-aldimines, catalyzed by chiral bifunctional organocatalysts. These reactions proceed under mild conditions to give β-amino-β-ketoesters with excellent diastereoselectivities (up to 100:0 dr) and enantioselectivities (up to 99% ee). nih.gov The success of these reactions underscores the potential for creating complex, stereochemically defined structures from relatively simple cyclic ketone precursors.

Recent advancements have also demonstrated direct catalytic enantioselective γ-position-selective Mannich reactions of β-ketocarbonyl derivatives. acs.org This highlights the versatility of organocatalytic systems in controlling the regioselectivity of the Mannich reaction.

Below is a table summarizing representative organocatalytic Mannich reactions of cyclic ketones with various imines, demonstrating the high levels of stereocontrol achievable.

| Catalyst | Ketone Substrate | Imine | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Yield (%) |

| Chiral Bifunctional Thiourea (B124793) | Cyclic β-ketoester | N-Boc-aldimine | up to 100:0 | up to 99% | High |

| Quinine-derived Primary Amine | Cyclic Ketimine | Aldehyde | - | up to 97% | up to 89% |

| Proline-derived Diamine | β-Ketocarbonyl | N-Boc-glyoxylate | >99:1 | >99% | up to 99% |

Nitro-Michael Additions

The Michael addition of carbon nucleophiles to nitroalkenes is a fundamental C-C bond-forming reaction that generates a 1,4-dicarbonyl equivalent, with the nitro group serving as a versatile synthetic handle. For cyclohexenone analogues, the enone system is an excellent Michael acceptor for nitronate anions.

Organocatalytic asymmetric Michael additions of cyclic ketones to nitroolefins have been extensively studied. mdpi.com Chiral primary or secondary amine catalysts activate the ketone via enamine formation, which then adds to the nitroalkene in a stereocontrolled fashion. Bifunctional catalysts, such as those incorporating a thiourea moiety, have proven particularly effective. These catalysts can activate the nitroalkene through hydrogen bonding while the amine activates the ketone, leading to high levels of diastereo- and enantioselectivity. mdpi.com

The direct, vinylogous Michael addition of β-substituted cyclohexenone derivatives to nitroalkenes has been achieved using dienamine catalysis with chiral primary amines. nih.gov This methodology allows for the formation of two stereocenters at the γ and δ positions relative to the carbonyl group with high diastereo- and enantioselectivity. nih.gov

The following table presents data from organocatalytic nitro-Michael additions to cyclic enones, illustrating the efficacy of various catalyst systems.

| Catalyst | Ketone/Enone Substrate | Nitroalkene | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Yield (%) |

| (R,R)-DPEN-thiourea | Cyclohexanone | β-Nitrostyrene | 9:1 (syn/anti) | 76-99% (syn) | 88-99% |

| Cinchona-derived Primary Amine | β-Methyl-2-cyclohexen-1-one | Nitrostyrene | High | Good | - |

| Pyrrolidine-based Thiourea | Cyclohexanone | Nitroolefins | - | High | High |

Aldol (B89426) Reactions

The aldol reaction is a cornerstone of C-C bond formation, creating a β-hydroxy carbonyl moiety. With cyclohexenone analogues, the ketone can act as a nucleophile (as its enol or enolate) or an electrophile. Organocatalytic direct asymmetric aldol reactions of cyclohexanones with aldehydes have been well-established.

Proline and its derivatives are classic catalysts for these transformations. nih.gov They facilitate the reaction through an enamine-based mechanism, similar to the Mannich and Michael reactions described above. The catalyst's stereochemistry directly influences the absolute configuration of the newly formed stereocenters in the aldol product. The diastereoselectivity of aldol reactions involving cyclohexanone derivatives can sometimes be lower compared to other cyclic systems. nih.gov

The desymmetrization of prochiral cyclohexanone derivatives through an organocatalytic direct aldol reaction represents a sophisticated application of this methodology, allowing for the creation of chiral molecules from achiral starting materials. rsc.org Even in aqueous environments like brine, organocatalytic asymmetric direct aldol reactions of cyclohexanone can proceed with high diastereo- and enantioselectivities. researchgate.net

A summary of representative organocatalytic aldol reactions involving cyclohexanone is provided in the table below.

| Catalyst | Ketone Substrate | Aldehyde | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Yield (%) |

| L-Proline | Cyclohexanone | Aromatic Aldehydes | up to >99:1 (anti) | up to 99% | up to 99% |

| Proline-derived Amide | Cyclohexanone | Aromatic Aldehydes | Moderate | Moderate | Moderate |

| Bifunctional Amine-Thiourea | Cyclohexanone | Aromatic Aldehydes | High | High | High |

Derivatization and Functionalization of the 2 Oxocyclohex 3 En 1 Yl Acetate Scaffold

Formation of Spiro Compounds

The synthesis of spirocyclic compounds is a significant area of organic chemistry, with the resulting structures being prevalent in many natural products and pharmacologically active molecules. The cyclohexenone core is a common starting point for the construction of spiro systems. For instance, 3-methyl-cyclohexenone has been shown to undergo spiroannulation with 1,4-dibromobutane (B41627) in the presence of a strong base like sodium amide in ammonia (B1221849) or potassium tert-butoxide in benzene, yielding both monospiro and dispiro products. nih.gov

Another important class of spiro compounds, spiro[cyclohexane-1,3'-indole] derivatives, can be synthesized from cyclohexanone (B45756) precursors. A direct route to the key intermediate spiro[cyclohexane-1,9′-fluoren]-4-one involves the cyclization of 9,9-fluorenedipropionitrile catalyzed by potassium t-butoxide, followed by hydrolysis. epa.gov While direct experimental data on (2-oxocyclohex-3-en-1-yl) acetate (B1210297) is not prevalent, its α,β-unsaturated ketone moiety provides a key reactive site for the formation of spirocyclic systems through various annulation strategies.

Synthesis of Heterocyclic Derivatives

The (2-oxocyclohex-3-en-1-yl) acetate scaffold is a potential precursor for a wide array of heterocyclic compounds through reactions involving its ketone and alkene functionalities.

Benzisoxazoles: The synthesis of benzisoxazoles can be achieved from cyclic 1,3-dicarbonyl compounds. The general strategy involves the reaction with hydroxylamine (B1172632), followed by oxidation to form the aromatic benzisoxazole ring. chim.it For example, the cyclocondensation of a diketone with hydroxylamine and subsequent aromatization with an oxidizing agent like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) yields the substituted naphthoisoxazole. chim.it

Pyrazoles: Fused pyrazole (B372694) derivatives have been synthesized from 3,5-diaryl-2-cyclohexenones. mdpi.com The process involves a Claisen-like condensation with ethyl formate (B1220265) to introduce a hydroxymethylene group at the α-position to the ketone, followed by cyclocondensation with hydrazine (B178648) hydrate. mdpi.com This methodology highlights a potential pathway for converting the cyclohexenone core of the title compound into a pyrazole-fused system.

Pyridines: The synthesis of pyridine (B92270) derivatives can be achieved through various cyclocondensation reactions. One established method is the reaction of 1,5-dicarbonyl compounds with ammonia or an ammonia source like ammonium (B1175870) formate. youtube.com The α,β-unsaturated ketone system in (2-oxocyclohex-3-en-1-yl) acetate could potentially be elaborated into a 1,5-dicarbonyl precursor for subsequent pyridine ring formation.

Acridines: Acridine (B1665455) derivatives can be synthesized via the Friedländer annulation, which involves the reaction of a 2-aminobenzaldehyde (B1207257) or 2-aminobenzophenone (B122507) with a compound containing a reactive α-methylene group, such as cyclohexanone. rsc.org For instance, the reaction of cyclohexanone with 2-amino-5-chlorobenzophenone (B30270) in the presence of trifluoroacetic acid under microwave irradiation yields acridine derivatives. rsc.org Another route, the Bernthsen acridine synthesis, involves the condensation of a diphenylamine (B1679370) with a carboxylic acid in the presence of zinc chloride. pharmaguideline.com

Xanthenones: The synthesis of xanthenone derivatives often involves the condensation of a phenolic compound with a β-ketoester or a cyclic 1,3-dicarbonyl compound. One-pot reactions of 3-dimethylamino-2-cyclohexen-1-ones with hydroxybenzyl alcohols or phenols can lead to the formation of tetrahydro-1H-xanthene-1-ones. researchgate.net

Imidazoles: The synthesis of imidazole (B134444) derivatives can be achieved through various multicomponent reactions. A common method involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (or an ammonium salt). baranlab.orgnih.gov While the direct conversion of (2-oxocyclohex-3-en-1-yl) acetate to an imidazole is not straightforward, it could potentially be modified to generate a suitable dicarbonyl precursor.

Acetylation and Other Esterifications

The acetate group in (2-oxocyclohex-3-en-1-yl) acetate is an enol ester. This functionality can be subject to hydrolysis under acidic or basic conditions to yield the corresponding enol or, more likely, tautomerize to the more stable 1,3-dicarbonyl compound, 1,3-cyclohexanedione. This dione (B5365651) can then be re-esterified or subjected to other acylation reactions. The formation of enol acetates is a common method to protect or modify the reactivity of β-dicarbonyl compounds. The reverse reaction, hydrolysis, would be a key step in utilizing (2-oxocyclohex-3-en-1-yl) acetate as a synthon for 1,3-cyclohexanedione.

Halogenation

The halogenation of α,β-unsaturated ketones and their enol derivatives is a well-established transformation. The enol acetate functionality in (2-oxocyclohex-3-en-1-yl) acetate can direct halogenation to the α-position. Under acidic conditions, the enol acetate can be protonated, leading to the formation of an enol intermediate. This enol is nucleophilic and will react with electrophilic halogens such as chlorine, bromine, or iodine. The reaction is typically catalyzed by an acid and proceeds through an enol intermediate, making the rate of halogenation independent of the halogen concentration. This reaction provides a route to α-halo-α,β-unsaturated ketones, which are versatile intermediates in organic synthesis.

| Reagent | Condition | Expected Product |

| Br₂, Acetic Acid | Acid-catalyzed | α-bromo-(2-oxocyclohex-3-en-1-yl) acetate |

| Cl₂, Acetic Acid | Acid-catalyzed | α-chloro-(2-oxocyclohex-3-en-1-yl) acetate |

Functionalization of C(sp3)─H Bonds

The direct functionalization of C(sp3)─H bonds is a powerful tool in modern organic synthesis, allowing for the formation of C-C and C-heteroatom bonds at positions that are typically unreactive. In the context of (2-oxocyclohex-3-en-1-yl) acetate, the allylic C(sp3)─H bonds are potential sites for such transformations. Palladium-catalyzed reactions have been extensively developed for the functionalization of C(sp3)─H bonds. For instance, palladium-catalyzed cascade reactions initiated by C(sp3)─H functionalization have been used to synthesize various heterocycles. mdpi.com The functionalization can occur at positions β, γ, or δ to a directing group. While specific examples with (2-oxocyclohex-3-en-1-yl) acetate are not reported, the principles of palladium-catalyzed allylic C-H activation could be applied to this substrate. Such reactions often require a directing group to achieve high regioselectivity.

Reactions with Amines

The reaction of α,β-unsaturated ketones with amines is a fundamental transformation that can lead to a variety of products. Primary and secondary amines can undergo conjugate addition (a Michael addition) to the β-position of the enone system. This reaction would lead to the formation of a β-amino ketone. Subsequent intramolecular reactions or further reactions with other reagents can lead to the formation of various heterocyclic systems. For example, the reaction of cyclic ketones with primary amines can lead to the formation of enamines, which are versatile nucleophiles in their own right. The enamine can then react with various electrophiles. In the case of (2-oxocyclohex-3-en-1-yl) acetate, the initial conjugate addition of an amine would likely be followed by hydrolysis of the enol acetate under many reaction conditions, leading to a 3-aminocyclohexane-1-one derivative.

| Amine | Reaction Type | Potential Product |

| Primary Amine | Conjugate Addition | 3-(Alkylamino)-1-oxocyclohex-1-en-yl acetate |

| Secondary Amine | Conjugate Addition | 3-(Dialkylamino)-1-oxocyclohex-1-en-yl acetate |

Advanced Structural Elucidation and Stereochemical Characterization of 2 Oxocyclohex 3 En 1 Yl Acetate Derivatives

Spectroscopic Analysis

Spectroscopic analysis provides the foundational data for the structural elucidation of novel and known (2-oxocyclohex-3-en-1-yl) acetate (B1210297) derivatives. Techniques such as NMR, Mass Spectrometry, and FT-IR spectroscopy each offer unique insights into the molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, Nuclear Overhauser Effect (n.O.e.) Correlations)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of organic molecules.

¹H NMR spectra provide information on the chemical environment, connectivity, and stereochemistry of protons. For derivatives of (2-oxocyclohex-3-en-1-yl) acetate, the vinylic protons on the cyclohexenone ring typically appear as distinct multiplets in the downfield region. The proton at the stereocenter bearing the acetate group gives a characteristic signal whose multiplicity and coupling constants are indicative of its spatial relationship with neighboring protons. The acetyl methyl group protons appear as a sharp singlet, usually upfield.

¹³C NMR spectroscopy reveals the number and type of carbon atoms in the molecule. The carbonyl carbon of the ketone is typically the most downfield signal, followed by the ester carbonyl. The olefinic carbons of the C=C double bond also resonate in the downfield region. The carbon atom attached to the acetate's oxygen is found at a characteristic chemical shift, while the aliphatic carbons of the ring appear in the upfield region.

Nuclear Overhauser Effect (n.O.e.) correlations are crucial for determining the relative stereochemistry of the molecule. By irradiating specific protons and observing which other protons show an enhanced signal, it is possible to deduce through-space proximities. For instance, n.O.e. studies can establish the cis or trans relationship between the acetate group and substituents on the cyclohexene (B86901) ring. beilstein-journals.org

Below is a table summarizing typical NMR data for related cyclohexenone structures.

| Compound Name | ¹H NMR (CDCl₃, 500 MHz) δ [ppm] | ¹³C NMR (CDCl₃, 125 MHz) δ [ppm] | Source |

| Methyl 3-oxocyclohex-1-ene-1-carboxylate | 6.61 (s, 1H), 3.73 (s, 3H), 2.65-2.70 (m, 2H), 2.45-2.50 (m, 2H), 1.95-2.05 (m, 2H) | 199.9, 166.8, 148.7, 132.9, 52.5, 37.6, 24.7, 22.0 | rsc.org |

| Ethyl 3-oxocyclohex-1-ene-1-carboxylate | 6.65 (t, J = 1.0 Hz, 1H), 4.20 (q, J = 7.0 Hz, 2H), 2.51 (td, J = 7.0 Hz, J = 1.0 Hz, 2H), 2.38-2.43 (m, 2H), 1.90-1.95 (m, 2H), 1.29 (t, J = 7.0 Hz, 3H) | Not detailed | rsc.org |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS), often using Electrospray Ionization (ESI), provides a highly accurate mass measurement, allowing for the determination of the molecular formula. rsc.org For instance, the calculated mass for a sodium adduct [M+Na]⁺ can be matched with the experimental value to confirm the composition. rsc.org Electron Ionization (EI) mass spectrometry can reveal characteristic fragmentation patterns that help to confirm the structure, such as the loss of the acetyl group or cleavages within the cyclohexene ring. rsc.org

| Compound Name | Ionization Method | Calculated m/z | Found m/z | Source |

| Methyl 3-oxocyclohex-1-ene-1-carboxylate | HRMS (ESI) | 177.0521 [M+Na]⁺ | 177.0522 | rsc.org |

| 2-oxo-2-phenylethyl acetate | EI-MS | 178 | Not detailed | rsc.org |

| 2-(2,3-dihydrobenzo[b] rsc.orgepa.govdioxin-6-yl)-2-oxoethyl acetate | EI-MS | 236 | Not detailed | rsc.org |

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For (2-oxocyclohex-3-en-1-yl) acetate derivatives, the most prominent absorption bands are the C=O stretching vibrations. The α,β-unsaturated ketone carbonyl typically shows a strong absorption band around 1680 cm⁻¹, while the ester carbonyl appears at a higher frequency, generally in the range of 1720-1740 cm⁻¹. The C=C stretching of the alkene in the ring is also observable, though it is sometimes weaker. rsc.org

| Compound Name | Key IR Absorptions (νₘₐₓ, cm⁻¹) | Source |

| Methyl 3-oxocyclohex-1-ene-1-carboxylate | 2953, 1721 (ester C=O), 1682 (ketone C=O), 1435, 1250, 1225 | rsc.org |

| Methyl 3-oxocyclopent-1-ene-1-carboxylate | 2959, 1709 (C=O), 1431, 1219, 1161 | rsc.org |

X-ray Crystallography

While spectroscopic methods provide strong evidence for a proposed structure, X-ray crystallography offers definitive proof of the molecular structure and absolute stereochemistry by mapping the electron density of a single crystal.

Single Crystal X-ray Diffraction Studies

Single crystal X-ray diffraction is the gold standard for structural determination. mdpi.com By diffracting X-rays off a well-ordered crystal, a three-dimensional map of the atoms in the molecule can be generated. This technique provides precise bond lengths, bond angles, and torsional angles, confirming the connectivity and conformation of the molecule in the solid state. beilstein-journals.org For chiral derivatives of (2-oxocyclohex-3-en-1-yl) acetate, crystallographic analysis using anomalous dispersion, often reported via the Flack parameter, can be used to unambiguously assign the absolute configuration of each stereocenter. beilstein-journals.org The resulting crystal structure also reveals intermolecular interactions, such as hydrogen bonds and π-π stacking, which govern the packing of molecules in the crystal lattice. beilstein-journals.org

Determination of Bond Lengths and Angles

The molecule's structure is a composite of several functional groups, each with characteristic geometries. The carbonyl carbon of the cyclohexenone ring is sp²-hybridized, forming a trigonal planar geometry with its three bonded atoms. ncert.nic.in The C=O double bond is polarized due to oxygen's higher electronegativity, making the carbonyl carbon electrophilic. ncert.nic.in The C=C double bond in the ring also features sp²-hybridized carbons, leading to a planar arrangement of the atoms involved. The remaining saturated carbons in the ring and the acetate side chain are sp³-hybridized, adopting a tetrahedral geometry. suniv.ac.in

The bond angles around the sp²-hybridized carbons are expected to be approximately 120°, while those around the sp³-hybridized carbons are close to the ideal tetrahedral angle of 109.5°. ncert.nic.in However, ring strain within the six-membered cyclohexene ring can cause deviations from these ideal values.

The following table presents typical bond lengths for the types of covalent bonds present in (2-oxocyclohex-3-en-1-yl) acetate, based on general chemical principles and data from analogous structures.

| Bond Type | Hybridization | Typical Bond Length (Å) |

| C=O (Ketone) | sp² - sp² | ~ 1.22 |

| C=C (Alkene) | sp² - sp² | ~ 1.34 |

| C-O (Ester) | sp² - sp³ | ~ 1.35 |

| O-C (Ester Acetyl) | sp³ - sp² | ~ 1.45 |

| C-C (Alkane) | sp³ - sp³ | ~ 1.54 |

| C-C (sp² - sp³) | sp² - sp³ | ~ 1.51 |

This interactive table provides generalized data based on fundamental chemical principles.

Stereochemical Characterization and Isomer Identification

(2-oxocyclohex-3-en-1-yl) acetate is a chiral compound due to the presence of a stereocenter at the C1 position, where the acetate group is attached. nih.gov This gives rise to the existence of enantiomers, (R)-(2-oxocyclohex-3-en-1-yl) acetate and (S)-(2-oxocyclohex-3-en-1-yl) acetate. The introduction of additional stereocenters in derivatives leads to the possibility of diastereomers.

The stereochemical characterization of cyclohexenone derivatives relies heavily on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR). In studies of complex polyoxygenated cyclohexene derivatives, the relative stereochemistry is often assigned using ROESY (Rotating-frame Overhauser Effect Spectroscopy) correlations and proton coupling constants (J-values). nih.gov For instance, the spatial proximity of protons, as revealed by ROESY cross-peaks, can confirm the cis or trans relationship of substituents on the cyclohexene ring. The magnitude of the coupling constant between adjacent protons can also provide valuable information about their dihedral angle and, consequently, their relative stereochemistry. nih.gov

Diastereomer and Enantiomer Separation and Characterization

The separation and characterization of stereoisomers are critical for obtaining enantiomerically pure compounds.

Diastereomers: When a derivative of (2-oxocyclohex-3-en-1-yl) acetate contains more than one chiral center, diastereomers are formed. Unlike enantiomers, diastereomers have different physical properties, such as melting points, boiling points, and solubility. This physical differentiation allows for their separation using standard laboratory techniques like column chromatography. nih.gov However, if the physicochemical properties of the diastereomers are very similar, their separation can be challenging. nih.gov The ratio of diastereomers formed in a chemical reaction (diastereomeric ratio) is often determined using ¹H NMR analysis by integrating the signals corresponding to each isomer. nih.gov

Enantiomers: Enantiomers possess identical physical properties in an achiral environment, making their separation more complex. mdpi.com The resolution of a racemic mixture (a 1:1 mixture of enantiomers) requires chiral techniques. Common methods include:

Chiral Chromatography: This is a powerful method for both analytical and preparative-scale separation of enantiomers. sci-hub.sersc.org It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For example, cellulose (B213188) triacetate has been used as a CSP to separate the enantiomers of various cyclic compounds. nih.gov

Chemical Resolution via Diastereomer Formation: This classic method involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent. youtube.com This reaction creates a pair of diastereomers, which can then be separated by conventional methods like crystallization or chromatography. Afterward, the resolving agent is chemically removed to yield the individual, pure enantiomers. youtube.com

Enzymatic Resolution: Enzymes are inherently chiral and can exhibit high selectivity for one enantiomer in a racemic mixture. Dynamic kinetic resolution (DKR) is an advanced enzymatic method that can theoretically convert a racemate entirely into a single desired enantiomer. researchgate.net This often involves a lipase (B570770) for selective acylation or deacylation, coupled with a racemizing catalyst. researchgate.net

The following table summarizes the primary methods for separating stereoisomers of cyclohexenone derivatives.

| Stereoisomer Type | Separation Principle | Common Techniques |

| Diastereomers | Differences in physical properties (e.g., polarity, solubility) | Column Chromatography, Crystallization, Distillation |

| Enantiomers | Differential interaction with a chiral environment | Chiral HPLC/GC, Chemical Resolution, Enzymatic Resolution |

This interactive table outlines common strategies for isomer separation.

Catalysis in the Context of 2 Oxocyclohex 3 En 1 Yl Acetate Synthesis and Transformations

Organocatalysis

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative for creating chiral molecules. nih.gov This field has grown significantly, providing methodologies that are often simple, environmentally friendly, and effective under mild conditions. nih.govresearchgate.net

Proline-Derived Organocatalysts for Asymmetric Reactions

L-proline and its derivatives are recognized as highly effective organocatalysts, capable of promoting chemical transformations with high enantioselectivity. researchgate.netlibretexts.org Termed the "simplest enzyme," proline's bifunctional nature, possessing both a secondary amine and a carboxylic acid, allows it to activate substrates through different mechanisms, including enamine and iminium ion catalysis. libretexts.org Pioneering work in the 1970s demonstrated the utility of L-proline in intramolecular asymmetric aldol (B89426) reactions. tcichemicals.com This has since expanded to a wide array of transformations, including intermolecular aldol, Mannich, and Michael reactions. researchgate.nettcichemicals.comwikipedia.org

In the context of synthesizing substituted cyclohexanone (B45756) derivatives, proline-catalyzed domino reactions, such as the nitro-Michael/aldol sequence, have been developed. These methods allow for the construction of complex cyclohexanol (B46403) frameworks with multiple stereocenters in a single pot, showcasing high atom economy and diastereoselectivity. iiti.ac.in While direct proline-catalyzed synthesis of (2-oxocyclohex-3-en-1-yl) acetate (B1210297) is not extensively detailed, the principles of proline catalysis are fundamental to the asymmetric synthesis of its precursors and related chiral cyclohexenone structures. iiti.ac.inclockss.org Proline-derived catalysts, such as Hayashi-Jørgensen catalysts, have been successfully used in asymmetric Michael additions to generate chiral intermediates that can be further elaborated. unibo.it

The effectiveness of these reactions often depends on the solvent, with polar, hydrophilic solvents like DMF showing high conversion rates in proline-catalyzed reactions. nih.gov The immobilization of proline on solid supports is an active area of research aimed at facilitating catalyst recovery and reuse, a key step for industrial-scale applications. nih.gov

Metal-Catalysis

Metal-based catalysts are instrumental in the synthesis of (2-oxocyclohex-3-en-1-yl) acetate, primarily through the allylic oxidation of cyclohexene (B86901). Palladium, iron, and photocatalytic systems involving iridium and ruthenium complexes are prominent in this field.

Palladium Catalysis (Homogeneous and Heterogeneous)

Palladium catalysis is a cornerstone for the synthesis of (2-oxocyclohex-3-en-1-yl) acetate, most notably through allylic oxidation reactions like the Wacker-Tsuji oxidation. organic-chemistry.orgrug.nl This process transforms alkenes into carbonyl compounds and can be adapted for the selective oxidation of cyclohexene to its allylic acetate derivative. rsc.orglibretexts.org In acetic acid solutions, Pd(II)-catalyzed oxidation of cyclohexene preferentially yields (2-oxocyclohex-3-en-1-yl) acetate. rsc.org The choice of co-oxidant is crucial for regenerating the active Pd(II) catalyst from its reduced Pd(0) state, with systems like Pd(OAc)₂/Fe(NO₃)₃ showing high efficiency and selectivity. rsc.org

Another significant palladium-catalyzed transformation is the Saegusa-Ito oxidation, which converts silyl (B83357) enol ethers into α,β-unsaturated carbonyl compounds. wikipedia.org This method involves treating a silyl enol ether of cyclohexanone with a stoichiometric amount of palladium(II) acetate to form the target enone. wikipedia.org To make the process more cost-effective, catalytic versions have been developed that use a co-oxidant, such as benzoquinone or molecular oxygen, to regenerate the palladium catalyst. wikipedia.org

Both homogeneous and heterogeneous palladium catalysts have been explored. Homogeneous systems, such as Pd(OAc)₂, are often used but can be difficult to separate from the reaction mixture. mdpi.com Heterogeneous catalysts, where palladium is supported on materials like alumina (B75360) (Al₂O₃) or mesoporous cellular foam (MCF), offer the advantage of easy recovery and recycling. nih.govacs.org These supported catalysts have shown high activity in various cascade reactions, including oxidative carbocyclization and carbonylation. acs.orgmdpi.com

| Reaction Type | Catalyst System | Key Features | Typical Product(s) |

|---|---|---|---|

| Wacker-Tsuji Oxidation | Pd(OAc)₂, Fe(NO₃)₃, O₂ | Allylic oxidation of cyclohexene. | (2-oxocyclohex-3-en-1-yl) acetate |

| Saegusa-Ito Oxidation | Pd(OAc)₂, Benzoquinone | Oxidation of silyl enol ethers to enones. | Cyclohexenone derivatives |

| Heck Coupling (Heterogeneous) | Pd/Al₂O₃-based oxides, KOH | Forms C-C bonds; high selectivity for monoarylated products. mdpi.com | Phenylcyclohexene derivatives mdpi.com |

| Heck Coupling (Homogeneous) | Pd(OAc)₂, [Bu₄N]Br | High selectivity in molten salt medium. mdpi.com | Phenylcyclohexene derivatives mdpi.com |

Iron Catalysis

Iron catalysts present an economical and environmentally benign alternative to precious metal catalysts like palladium. ebrary.net Iron(III) salts can function as effective Lewis acids to catalyze various organic transformations. mdpi.com In the context of allylic oxidation, iron-based systems have been investigated for the conversion of alkenes. For instance, iron nitrate (B79036) is used as an efficient reoxidant in palladium-catalyzed systems for the synthesis of 2-cyclohexenyl-1-acetate, significantly improving reaction times and selectivity. rsc.org While direct iron-catalyzed synthesis of (2-oxocyclohex-3-en-1-yl) acetate is less common than palladium-catalyzed routes, iron's role in related oxidative reactions is significant. Iron-Nafion, a solid polymeric catalyst, has been highlighted as a reusable and green Lewis acid catalyst for various reactions under mild conditions. ebrary.net

Photocatalysis (e.g., Ir, Ru complexes)

Visible-light photoredox catalysis using transition metal complexes, particularly those of iridium (Ir) and ruthenium (Ru), has become a powerful tool for organic synthesis. nih.govrsc.org These catalysts can mediate single-electron transfer (SET) processes upon irradiation with visible light, enabling a wide range of radical reactions under mild conditions. rsc.org

Ruthenium polypyridyl complexes, such as [Ru(bpy)₃]²⁺, are classic examples of photocatalysts used in various transformations. nih.gov These complexes, in their photoexcited state, can act as potent oxidants or reductants to generate radical intermediates. nih.gov Similarly, cyclometalated iridium complexes are highly effective photocatalysts. rsc.org In the context of allylic oxidation, photocatalytic methods offer a modern approach. For example, the combination of photo- and organocatalysis has been used for the oxidative dearomatization of indole (B1671886) derivatives followed by asymmetric reactions. mdpi.com Ruthenium aqua complexes supported on materials like graphene oxide have been developed as hybrid photocatalysts for the oxidation of alcohols, operating through the formation of high-valent Ru(IV)=O species. nih.gov Although direct photocatalytic synthesis of (2-oxocyclohex-3-en-1-yl) acetate is an emerging area, the principles have been applied to the allylic oxidation of cyclohexene using various photocatalytic systems. researchgate.net

Acid/Base Catalysis (e.g., NaOH, LiCl, Ammonium (B1175870) Acetate, Triethylamine, Green Basic Catalysts)

Traditional acid and base catalysis plays a crucial role in various synthetic steps leading to and involving (2-oxocyclohex-3-en-1-yl) acetate.

Sodium Hydroxide (NaOH) and other strong bases are fundamental in promoting condensation and elimination reactions.

Lithium Chloride (LiCl) can influence reaction pathways, often used in palladium-catalyzed reactions to facilitate certain steps.

Triethylamine (Et₃N) is a common organic base used to neutralize acidic byproducts and to facilitate elimination reactions, such as in the formation of enol ethers.

Ammonium Acetate (NH₄OAc) can act as both a reagent and a catalyst. echemcom.com In certain reactions, it can decompose into ammonia (B1221849) and acetic acid, where the acid component catalyzes the reaction. echemcom.com It is frequently used in multicomponent reactions for the synthesis of heterocyclic compounds. mdpi.comechemcom.com

Green Basic Catalysts : In line with the principles of green chemistry, there is a growing interest in using environmentally benign catalysts. ijprajournal.commdpi.com Basic amino acids, such as arginine, have been explored as non-toxic, green catalysts for reactions like glucose isomerization, showcasing the potential for biocompatible catalysts in organic synthesis. ebrary.net

| Catalyst/Reagent | Type | Primary Function/Application |

|---|---|---|

| Sodium Hydroxide (NaOH) | Strong Base | Promotes condensation and elimination reactions. |

| Triethylamine (Et₃N) | Organic Base | Neutralizing agent, promotes elimination reactions. |

| Ammonium Acetate (NH₄OAc) | Acid/Base Precursor | Acts as a catalyst (via acetic acid) and reagent in multicomponent reactions. echemcom.com |

| Arginine | Green Basic Catalyst | Non-toxic, biocompatible catalyst for isomerizations. ebrary.net |

Heterogeneous Catalysis (e.g., TFMSA@SBA-15)

Heterogeneous catalysts, which exist in a different phase from the reactants, offer significant advantages, including ease of separation from the reaction mixture, potential for recycling, and enhanced stability. Among these, solid acid catalysts are of particular importance. Trifluoromethanesulfonic acid (TFMSA) immobilized on a mesoporous silica (B1680970) support like SBA-15 (TFMSA@SBA-15) represents a promising class of strong solid acid catalysts.

SBA-15 is characterized by a highly ordered hexagonal array of uniform mesopores, a large surface area, and thick silica walls, which contribute to its high thermal and mechanical stability. The functionalization of the SBA-15 surface with TFMSA, a superacid, creates highly acidic sites that can effectively catalyze a variety of organic transformations.

While direct experimental studies on the synthesis of (2-oxocyclohex-3-en-1-yl) acetate using TFMSA@SBA-15 are not extensively documented in the reviewed literature, the properties of this catalyst suggest its potential utility in key reaction steps. The formation of the cyclohexene ring in the target molecule can be envisioned through a Diels-Alder reaction. Strong acid catalysts are known to promote such reactions. Following the cycloaddition, the enol acetate moiety could be formed through an acid-catalyzed reaction of the resulting ketone with an acetylating agent.

The performance of sulfonic acid-functionalized SBA-15 catalysts in related acid-catalyzed reactions, such as esterification, highlights their potential. For instance, sulfonic acid-functionalized platelet SBA-15 (SA-SBA-15-p) has demonstrated high efficiency in the esterification of long-chain carboxylic acids with methanol, owing to the high accessibility of acid sites within the ordered mesopores.

Table 1: Representative Performance of Sulfonic Acid-Functionalized SBA-15 in Acid-Catalyzed Reactions

| Catalyst | Reaction | Substrates | Key Findings | Reference |

| SA-SBA-15-p | Esterification | Long-chain carboxylic acids, methanol | Efficient biodiesel synthesis; superior reaction rates per acid site compared to Amberlyst 15 resin due to better molecular diffusion in short mesochannels. | |

| AFS-1 | Xanthene Synthesis | Various aldehydes and β-naphthol | Highly efficient for the synthesis of xanthenes under mild, metal-free conditions. | nih.gov |

This table presents data from related reactions to illustrate the potential of sulfonic acid-functionalized SBA-15 catalysts, as direct data for the synthesis of (2-oxocyclohex-3-en-1-yl) acetate was not found.

The application of TFMSA@SBA-15 to the synthesis of (2-oxocyclohex-3-en-1-yl) acetate would leverage the strong acidity of the catalyst to potentially accelerate the Diels-Alder and acetylation steps in a one-pot or sequential process, while benefiting from the advantages of a heterogeneous system.

Synergistic Catalysis

Synergistic catalysis involves the simultaneous action of two or more catalysts that, when used together, produce a combined effect greater than the sum of their individual effects. This approach can lead to enhanced reaction rates, improved selectivity, and the ability to perform reactions under milder conditions.

In the context of synthesizing (2-oxocyclohex-3-en-1-yl) acetate, a key step is the Diels-Alder reaction between a suitable diene and dienophile. Computational studies have explored the concept of synergistic activation in Diels-Alder reactions. For example, the reaction between acrolein and butadiene can be significantly accelerated by the presence of a thiourea-based organic catalyst in conjunction with the electronic effects of substituents on the reactants. rsc.org

The organic catalyst, through hydrogen bonding to the dienophile, lowers the activation energy of the reaction. This catalytic effect can be further enhanced by the presence of electron-donating groups on the diene and electron-withdrawing groups on the dienophile. This interplay between the catalyst and the inherent electronic properties of the substrates is a hallmark of synergistic catalysis. rsc.org

A computational study on the acrolein-butadiene Diels-Alder reaction revealed that a thiourea (B124793) catalyst can work synergistically with substituents to lower the activation energy. The study showed that while the catalyst itself reduces the energy barrier, this reduction is even more pronounced when the diene and dienophile are appropriately substituted. rsc.org

Table 2: Calculated Activation Energies for a Thiourea-Catalyzed Diels-Alder Reaction

| Reactants | Catalyst | Activation Energy (kcal/mol) | Synergistic Effect | Reference |

| Acrolein + Butadiene | None | 21.5 | - | rsc.org |

| Acrolein + Butadiene | Thiourea | 16.8 | Lowered activation energy | rsc.org |

| Substituted Acrolein + Substituted Butadiene | None | 18.9 | Lowered activation energy due to substituents | rsc.org |

| Substituted Acrolein + Substituted Butadiene | Thiourea | 12.1 | Significant lowering of activation energy, demonstrating synergy | rsc.org |

This table is based on computational data for a model Diels-Alder reaction to illustrate the concept of synergistic catalysis, as direct experimental data for the synthesis of (2-oxocyclohex-3-en-1-yl) acetate using this approach was not found.

Theoretically, a similar synergistic strategy could be applied to the synthesis of a precursor for (2-oxocyclohex-3-en-1-yl) acetate. A well-chosen diene and dienophile, coupled with a suitable catalyst (for example, a Lewis acid or an organocatalyst), could facilitate an efficient and highly selective Diels-Alder cycloaddition to form the core cyclohexene structure. The principles of synergistic catalysis offer a sophisticated avenue for optimizing this key bond-forming reaction.

Computational and Theoretical Studies on 2 Oxocyclohex 3 En 1 Yl Acetate and Its Analogues

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in studying the electronic structure and reactivity of cyclohexenone derivatives. nih.gov DFT has proven to be a popular and effective method for calculating molecular properties and electronic structures in both gas and aqueous phases. nih.gov

Researchers employ DFT to investigate reaction mechanisms, such as in photochemical reactions, by mapping the potential energy surface and identifying transition states and intermediates. nih.gov For instance, a DFT study on the photocycloaddition of a 3-carboxymethylcyclohexenone analogue successfully identified the likely biradical intermediates and transition state energies, correcting a previously proposed reaction product. nih.gov This was achieved by comparing simulated NMR spectra, calculated at the DFT/B3LYP/6-311G++(d,2p) level of theory, with experimental data. nih.gov

Furthermore, DFT is extensively used to calculate global reactivity descriptors derived from the energies of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy correlates with the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. researchgate.netacs.org These calculations help in predicting the most probable sites for electrophilic and nucleophilic attacks. nih.gov

| Computational Method/Theory | Application | Insights Gained | Source |

|---|---|---|---|

| DFT (B3LYP/6-311G++(d,2p)) | GIAO simulation of NMR spectra | Corrected the structure of a photochemical reaction product. | nih.gov |

| DFT (B3LYP) | Frontier Molecular Orbital (HOMO-LUMO) Analysis | Predicts chemical reactivity, stability, and sites for chemical attack. | nih.govresearchgate.net |

| DFT | Reaction Mechanism Studies | Identifies intermediates and transition states, elucidating reaction pathways. | nih.gov |

| TD-DFT | Electronic Spectra Simulation | Explores the nature of molecular orbitals involved in electronic transitions. | researchgate.net |

Molecular Modeling and Conformational Analysis

The cyclohexenone ring is not planar and can adopt several conformations. Molecular modeling and conformational analysis are essential to determine the most stable three-dimensional arrangements of these molecules, which in turn govern their reactivity. sapub.orgpressbooks.pub

The most stable conformation for a six-membered ring like cyclohexane (B81311) is the chair conformation, which minimizes both angle strain and torsional strain by maintaining tetrahedral angles (approx. 109.5°) and keeping all adjacent hydrogens in a staggered arrangement. pressbooks.pub Other, less stable conformations include the boat and twist-boat forms. youtube.com

When substituents are introduced, as in (2-oxocyclohex-3-en-1-yl) acetate (B1210297), their positions on the ring—either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring)—become critical. fiveable.me Due to steric hindrance, specifically 1,3-diaxial interactions between a substituent and axial hydrogens on the same side of the ring, bulkier groups overwhelmingly prefer the equatorial position. sapub.orgyoutube.com This preference can be quantified by the conformational energy (A-value), which represents the energy difference between the axial and equatorial conformers. fiveable.me For disubstituted cyclohexanes, the most stable conformation is the one that places the largest group in an equatorial position. youtube.comyoutube.com In the case of 2-oxocyclohex-3-en-1-yl) acetate, the acetate group would strongly favor the equatorial position to minimize steric repulsion.

| Conformation Type | Key Feature | Relative Stability | Reason for Stability/Instability | Source |

|---|---|---|---|---|

| Chair | All C-H bonds are staggered | Most Stable | Free of angle and torsional strain. | pressbooks.pub |

| Boat | Eclipsed C-H bonds at the base | Less Stable | Torsional strain from eclipsed bonds and steric strain (flagpole interactions). | pressbooks.pub |

| Axial Substituent | Substituent is perpendicular to the ring plane | Less Stable | Steric hindrance from 1,3-diaxial interactions. | sapub.orgyoutube.com |

| Equatorial Substituent | Substituent is in the ring plane | More Stable | Minimizes steric repulsion. | sapub.orgfiveable.me |

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, van der Waals forces, CH⋯O, H⋯H Contacts)

In the solid state, the arrangement of molecules is dictated by a network of intermolecular interactions. Understanding these forces is crucial for crystal engineering and predicting the physical properties of materials. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions within a molecular crystal. scirp.orgdiva-portal.org The Hirshfeld surface is mapped with functions like dnorm, which highlights regions of close intermolecular contact.

| Interaction Type | Description | Typical Contribution (Example: Steroid Hormones) | Visualization Method | Source |

|---|---|---|---|---|

| H···H | Contacts between hydrogen atoms on adjacent molecules. | ~78.8% (Testosterone) | Large, diffuse areas on the Hirshfeld surface. | diva-portal.org |